Chloro(2,5-dimethylphenyl)magnesium
Overview
Description
Chloro(2,5-dimethylphenyl)magnesium is an organomagnesium compound commonly used in organic synthesis. It is a member of the Grignard reagents, which are pivotal in forming carbon-carbon bonds. The compound has the molecular formula C8H9ClMg and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(2,5-dimethylphenyl)magnesium is typically synthesized through the reaction of 2,5-dimethylchlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2,5-dimethylchlorobenzene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,5-dimethylphenyl)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts may be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
Scientific Research Applications
Chloro(2,5-dimethylphenyl)magnesium is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Chloro(2,5-dimethylphenyl)magnesium involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is fundamental in organic synthesis. The compound acts as a strong nucleophile due to the presence of the highly reactive magnesium center .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Chloride
- Ethylmagnesium Bromide
Uniqueness
Chloro(2,5-dimethylphenyl)magnesium is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where steric and electronic effects are crucial .
Properties
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDICGNCKNVMNG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293936 | |
Record name | Chloro(2,5-dimethylphenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-64-7 | |
Record name | Chloro(2,5-dimethylphenyl)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(2,5-dimethylphenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(2,5-dimethylphenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.